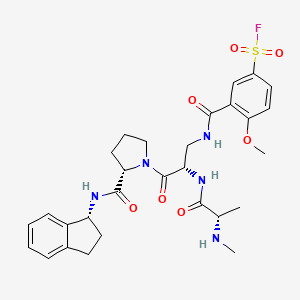

142I5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H36FN5O7S |

|---|---|

Molecular Weight |

617.7 g/mol |

IUPAC Name |

3-[[(2S)-3-[(2S)-2-[[(1R)-2,3-dihydro-1H-inden-1-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-3-oxopropyl]carbamoyl]-4-methoxybenzenesulfonyl fluoride |

InChI |

InChI=1S/C29H36FN5O7S/c1-17(31-2)26(36)34-23(16-32-27(37)21-15-19(43(30,40)41)11-13-25(21)42-3)29(39)35-14-6-9-24(35)28(38)33-22-12-10-18-7-4-5-8-20(18)22/h4-5,7-8,11,13,15,17,22-24,31H,6,9-10,12,14,16H2,1-3H3,(H,32,37)(H,33,38)(H,34,36)/t17-,22+,23-,24-/m0/s1 |

InChI Key |

NUAUWPVMCPSATJ-JDGBCZCZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)F)OC)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3CCC4=CC=CC=C34)NC |

Canonical SMILES |

CC(C(=O)NC(CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)F)OC)C(=O)N2CCCC2C(=O)NC3CCC4=CC=CC=C34)NC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of 142I5, a Covalent Inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP)

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of 142I5 Action

This compound is a potent and selective cell-permeable antagonist of the Melanoma Inhibitor of Apoptosis Protein (ML-IAP), also known as Livin. It functions as a lysine-covalent inhibitor, a targeted approach that offers distinct advantages in drug development. The primary mechanism of action of this compound is the covalent modification of a specific lysine (B10760008) residue within the BIR (Baculoviral IAP Repeat) domain of ML-IAP, which is crucial for its anti-apoptotic function. This irreversible binding incapacitates ML-IAP, thereby restoring the cell's natural apoptotic signaling pathways.

A key feature of this compound is its selectivity. While it effectively targets ML-IAP and, to some extent, the structurally similar X-linked Inhibitor of Apoptosis Protein (XIAP), it does not significantly interact with cellular IAP1 (cIAP1) and cIAP2. This selectivity is attributed to the presence of a targetable lysine residue (Lys135 in ML-IAP and Lys311 in XIAP) in the SMAC-binding pocket, a feature that is absent in cIAP1 and cIAP2, which instead possess a glutamic acid residue at the analogous position.

The inhibition of ML-IAP by this compound has profound downstream consequences, leading to the activation of the caspase cascade, a family of proteases essential for the execution of apoptosis. By neutralizing ML-IAP, this compound effectively sensitizes cancer cells, particularly melanoma cells that overexpress ML-IAP, to apoptotic stimuli.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity and selectivity of this compound and related compounds.

| Compound | Target | IC50 (nM)[1] |

| This compound | ML-IAP | 11 |

| This compound | XIAP | >1000 |

| This compound | cIAP1 | >1000 |

| This compound | cIAP2 | >1000 |

| LCL161 (pan-IAP inhibitor) | ML-IAP | 20 |

| LCL161 (pan-IAP inhibitor) | XIAP | 40 |

| LCL161 (pan-IAP inhibitor) | cIAP1 | 1.5 |

| LCL161 (pan-IAP inhibitor) | cIAP2 | 5 |

Table 1: In vitro inhibitory activity of this compound and the non-covalent pan-IAP inhibitor LCL161 against various IAP proteins.

| Cell Line | Treatment | EC50 (µM) |

| SK-MEL-28 (Melanoma) | This compound + TNFα | ~5 |

| SK-MEL-28 (Melanoma) | LCL161 + TNFα | ~2 |

Table 2: Cellular activity of this compound in sensitizing SK-MEL-28 melanoma cells to TNFα-induced apoptosis.

Signaling Pathways

The mechanism of action of this compound can be visualized through its impact on the intrinsic and extrinsic apoptosis pathways.

In cancer cells, particularly melanoma, ML-IAP is often overexpressed, leading to the suppression of apoptosis by directly inhibiting key executioner caspases, such as caspase-9 and caspase-3/7. This compound restores the apoptotic signaling by covalently binding to and inactivating ML-IAP.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro IAP Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a compound to disrupt the interaction between an IAP protein and a fluorescently labeled SMAC-derived peptide.

Protocol:

-

Reagents:

-

Recombinant human IAP proteins (ML-IAP, XIAP, cIAP1, cIAP2)

-

Fluorescently labeled SMAC-derived peptide (e.g., FITC-AVPI)

-

HTRF donor and acceptor reagents (e.g., anti-GST-terbium cryptate and streptavidin-XL665)

-

Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add 5 µL of the IAP protein solution (final concentration ~1-5 nM).

-

Add 5 µL of the this compound dilution series.

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of the fluorescent SMAC peptide (final concentration ~10 nM).

-

Add 5 µL of the HTRF detection reagents.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

Plot the HTRF ratio against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay (MTS Assay)

This colorimetric assay assesses cell viability by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells.

Protocol:

-

Cell Culture:

-

Maintain SK-MEL-28 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

-

Procedure:

-

Seed SK-MEL-28 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 1 hour.

-

Add a constant concentration of TNFα (e.g., 10 ng/mL).

-

Incubate for 48 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the log of the inhibitor concentration and fit to a dose-response curve to determine the EC50 value.

-

Western Blotting for Caspase Activation

This technique is used to detect the cleavage of caspases, a hallmark of apoptosis.

Protocol:

-

Sample Preparation:

-

Treat SK-MEL-28 cells with this compound (e.g., 10 µM) and/or TNFα (e.g., 10 ng/mL) for the desired time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3 (e.g., 1:1000 dilution) and cleaved PARP (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, 1:5000) as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow Visualization

References

142I5: A Selective, Covalent Antagonist of Melanoma Inhibitor of Apoptosis Protein (ML-IAP)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Inhibitor of Apoptosis (IAP) protein family plays a critical role in regulating programmed cell death, or apoptosis. Overexpression of IAP proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. Melanoma Inhibitor of Apoptosis Protein (ML-IAP), also known as Livin, is a member of the IAP family that is frequently overexpressed in melanoma and other malignancies, making it an attractive target for novel cancer therapeutics. This technical guide provides a comprehensive overview of 142I5, a potent and selective covalent antagonist of ML-IAP. We will delve into its mechanism of action, binding affinity and selectivity, detailed experimental protocols for its characterization, and the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of this compound

The selectivity and potency of an IAP antagonist are critical determinants of its therapeutic potential. This compound has been characterized as a highly potent inhibitor of ML-IAP with a covalent mechanism of action. Its selectivity for ML-IAP and X-linked Inhibitor of Apoptosis Protein (XIAP) over other IAP family members, such as cellular IAP1 (cIAP1) and cellular IAP2 (cIAP2), is attributed to the presence of a key lysine (B10760008) residue in the binding pocket of the former two proteins.

| Target Protein | IC50 (nM) [1] | Binding Mechanism | Target Residue |

| ML-IAP | 11 | Covalent | Lys135 |

| XIAP | 48 | Covalent | Lys311 |

| cIAP1 | >10,000 | Non-covalent (weak) | Glu |

| cIAP2 | >10,000 | Non-covalent (weak) | Glu |

Table 1: Binding Affinity and Selectivity of this compound for IAP Family Proteins. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for ML-IAP and XIAP, and its remarkable selectivity over cIAP1 and cIAP2. This selectivity is due to the covalent interaction with a lysine residue present in ML-IAP and XIAP, while cIAP1 and cIAP2 possess a glutamic acid at the analogous position, preventing covalent bond formation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Fluorescence Polarization (FP) Competition Assay for IAP Binding Affinity

This assay is used to determine the binding affinity of this compound to the BIR domains of various IAP proteins.

Principle: The assay measures the change in the polarization of fluorescently labeled SMAC (Second Mitochondria-derived Activator of Caspases) peptide upon binding to the IAP protein. Unlabeled competitors, such as this compound, will displace the fluorescent peptide, leading to a decrease in fluorescence polarization.

Materials:

-

Purified recombinant BIR domain of ML-IAP, XIAP, cIAP1, or cIAP2

-

Fluorescently labeled SMAC peptide (e.g., FITC-AVPI)

-

This compound compound

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

-

Black, low-volume 384-well microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the IAP protein and the fluorescently labeled SMAC peptide to each well at a final concentration determined by prior optimization experiments (typically in the low nanomolar range).

-

Add the serially diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Western Blot Analysis for Caspase Activation and PARP Cleavage

This method is used to assess the downstream effects of ML-IAP inhibition on the apoptotic pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. The cleavage of caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase), are hallmark indicators of apoptosis.

Materials:

-

Cancer cell line of interest (e.g., melanoma cell line SK-MEL-28)

-

This compound compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-ML-IAP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

-

Harvest the cells and prepare cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cancer cell line

-

This compound compound

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the cells for a desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: ML-IAP Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow Diagram

Caption: Experimental Workflow for the Characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for cancers that overexpress ML-IAP. Its high potency, selectivity, and covalent mechanism of action make it a valuable tool for further preclinical investigation. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed data, experimental protocols, and a clear understanding of the signaling pathways involved. The continued study of this compound and similar selective IAP antagonists holds promise for the development of more effective and less toxic treatments for a range of malignancies.

References

The Discovery and Synthesis of 142I5: A Potent Lysine-Covalent Inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP)

A Technical Whitepaper for Drug Development Professionals

Abstract

The inhibitor of apoptosis (IAP) proteins are a family of crucial regulators of programmed cell death, and their overexpression is a hallmark of many cancers, contributing to therapeutic resistance. Melanoma inhibitor of apoptosis protein (ML-IAP), also known as Livin, is a member of this family with a significant role in the survival of various cancer cell types. This technical guide details the discovery and synthesis of 142I5, a potent and selective lysine-covalent inhibitor of ML-IAP. With a reported IC50 of 11 nM, this compound represents a significant advancement in the development of targeted cancer therapeutics. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The evasion of apoptosis is a fundamental characteristic of cancer cells, enabling their uncontrolled proliferation and resistance to treatment. The Inhibitor of Apoptosis (IAP) protein family plays a central role in this process by binding to and neutralizing caspases, the key executioners of apoptosis. ML-IAP (Melanoma Inhibitor of Apoptosis Protein), also known as Livin, is a member of the IAP family that is overexpressed in a variety of malignancies, including melanoma, and is associated with poor prognosis. Unlike other IAPs, ML-IAP is thought to exert its anti-apoptotic effect primarily by sequestering the pro-apoptotic protein SMAC (Second Mitochondria-derived Activator of Caspases), thereby preventing SMAC from antagonizing the caspase-inhibitory activity of another IAP family member, XIAP (X-linked Inhibitor of Apoptosis Protein). This unique mechanism of action makes ML-IAP an attractive target for therapeutic intervention.

The development of small molecule inhibitors that can disrupt the function of IAP proteins has been a major focus of cancer research. This compound is a novel, potent, and selective lysine-covalent inhibitor of ML-IAP. Its covalent binding mechanism, targeting a specific lysine (B10760008) residue (Lys135) in the SMAC-binding groove of ML-IAP, offers the potential for prolonged and irreversible inhibition, a desirable characteristic for anti-cancer agents. This whitepaper provides a detailed technical overview of the discovery, synthesis, and characterization of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the this compound inhibitor.

| Compound ID | Chemical Name | Molecular Formula | Molecular Weight |

| This compound | 3-(((S)-3-((S)-2-(((R)-2,3-dihydro-1H-inden-1-yl)carbamoyl)pyrrolidin-1-yl)-2-((S)-2-(methylamino)propanamido)-3-oxopropyl)carbamoyl)-4-methoxybenzenesulfonyl fluoride[1] | C29H36FN5O7S | 617.69 g/mol [1] |

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| This compound | ML-IAP | Fluorescence Polarization Assay | 11 | --INVALID-LINK--[2] |

Note: Further quantitative data such as Ki, Kd, and pharmacokinetic parameters for this compound are not publicly available at this time. The data presented is based on the primary publication.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections describe the methodologies for the synthesis of this compound and the key biochemical assays used for its characterization.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the active lysine-covalent inhibitor. While the specific, step-by-step protocol with reagents and conditions is detailed in the supplementary information of the primary publication (Udompholkul P, et al. J Med Chem. 2021 ), the general strategy involves the coupling of a peptidic backbone that mimics the N-terminus of SMAC with a reactive aryl-sulfonyl fluoride (B91410) warhead. This warhead is designed to specifically react with the primary amine of the Lys135 residue in the binding pocket of ML-IAP.

General Synthetic Strategy:

-

Synthesis of the Peptidomimetic Scaffold: The core structure of this compound is a peptidomimetic designed to fit into the SMAC binding groove of IAP proteins. This typically involves standard solid-phase or solution-phase peptide synthesis techniques to assemble the amino acid and non-natural amino acid components.

-

Introduction of the Aryl-Sulfonyl Fluoride Warhead: The key reactive moiety, the sulfonyl fluoride, is introduced onto an aromatic ring that is part of the inhibitor's structure. This is often achieved through the sulfonylation of a corresponding phenol (B47542) or aniline (B41778) precursor.

-

Final Coupling and Deprotection: The peptidomimetic scaffold is then coupled to the aryl-sulfonyl fluoride-containing fragment. The final step involves the removal of any protecting groups to yield the active this compound inhibitor.

Fluorescence Polarization (FP) Assay for ML-IAP Inhibition

The inhibitory activity of this compound against ML-IAP was determined using a competitive fluorescence polarization (FP) assay. This assay measures the displacement of a fluorescently labeled probe (typically a synthetic peptide mimicking the N-terminus of SMAC) from the BIR domain of ML-IAP by the inhibitor.

Protocol Outline:

-

Reagents and Materials:

-

Recombinant human ML-IAP BIR domain protein.

-

Fluorescently labeled probe peptide (e.g., FITC-AVPI).

-

This compound inhibitor stock solution (in DMSO).

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

Black, low-volume 384-well assay plates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Assay Procedure:

-

A solution of the ML-IAP protein and the fluorescent probe is prepared in the assay buffer at concentrations optimized for a stable and significant polarization signal.

-

Serial dilutions of the this compound inhibitor are prepared in DMSO and then diluted in the assay buffer.

-

The inhibitor dilutions are added to the wells of the 384-well plate.

-

The ML-IAP protein and fluorescent probe mixture is then added to the wells containing the inhibitor.

-

The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

The fluorescence polarization of each well is measured using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 530 nm emission for FITC).

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent probe to ML-IAP.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the ML-IAP signaling pathway, the mechanism of action of this compound, and the general workflow for its discovery and characterization.

Figure 1: Simplified signaling pathway of ML-IAP in the regulation of apoptosis.

Figure 2: Mechanism of action of this compound as a covalent inhibitor of ML-IAP.

Figure 3: General experimental workflow for the discovery and development of this compound.

Conclusion

The discovery of this compound as a potent, lysine-covalent inhibitor of ML-IAP marks a significant step forward in the development of targeted therapies for cancers that overexpress this anti-apoptotic protein. Its covalent mechanism of action offers the potential for durable target engagement and enhanced efficacy. This technical guide has provided a comprehensive overview of the currently available data on this compound, including its quantitative inhibitory activity, a general outline of its synthesis, and the biochemical assays used for its characterization. The provided diagrams illustrate the key signaling pathways and the logical workflow of its development. Further research, particularly in the areas of in vivo efficacy, pharmacokinetics, and safety, will be crucial in determining the full therapeutic potential of this compound. This document serves as a valuable resource for researchers and drug development professionals seeking to build upon this promising discovery in the ongoing effort to combat cancer.

References

- 1. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering ML-IAP to produce an extraordinarily potent caspase 9 inhibitor: implications for Smac-dependent anti-apoptotic activity of ML-IAP - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ML-IAP (Livin) in Apoptosis Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Melanoma Inhibitor of Apoptosis Protein (ML-IAP), also known as Livin, is a critical regulator of programmed cell death. As a member of the Inhibitor of Apoptosis Protein (IAP) family, ML-IAP plays a pivotal role in the survival of cancer cells by interfering with the apoptotic machinery. Its overexpression in numerous malignancies, most notably melanoma, and its correlation with chemoresistance have positioned ML-IAP as a promising target for novel anti-cancer therapies. This technical guide provides an in-depth exploration of the core mechanisms by which ML-IAP governs apoptosis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Introduction to ML-IAP (Livin)

ML-IAP is a 33 kDa protein characterized by a single Baculovirus IAP Repeat (BIR) domain and a C-terminal RING (Really Interesting New Gene) finger domain.[1][2] The BIR domain is crucial for its anti-apoptotic function, primarily through interactions with caspases and the pro-apoptotic protein Smac/DIABLO. The RING finger domain confers E3 ubiquitin ligase activity, a function implicated in the regulation of protein stability and signaling.[3] ML-IAP expression is generally restricted to embryonic tissues in healthy adults but is aberrantly re-expressed in a variety of cancers, where it contributes to tumor progression and resistance to apoptotic stimuli.[2]

Data Presentation: Quantitative Insights into ML-IAP Function

The anti-apoptotic activity of ML-IAP can be quantified through its binding affinities and inhibitory constants for key components of the apoptotic cascade.

| Interacting Protein | Parameter | Value | Cell/System | Reference |

| Caspase-9 | Ki(app) | 3-5 µM | In vitro | [4] |

| Caspase-3 | Ki | ~100 nM | In vitro | [4] |

| Mature Smac/DIABLO | Ki | 26-59 nM | In vitro | [4] |

| Smac-based 9-mer peptide | Ki | 200-350 nM | In vitro | [4] |

Table 1: Inhibition and Binding Constants of ML-IAP. This table summarizes the apparent inhibition constants (Ki(app)) and inhibition constants (Ki) of ML-IAP for caspases and its binding affinity for the pro-apoptotic protein Smac/DIABLO and a synthetic peptide mimic.

| Cell Line | Treatment | ML-IAP Status | Apoptotic Cells (%) | Reference |

| T24 (Bladder Cancer) | Mitomycin (5 µg/ml) | Control siRNA | 12.16 ± 2.08 | [5] |

| T24 (Bladder Cancer) | Mitomycin (5 µg/ml) | Livin siRNA | > 30 | [5] |

Table 2: Effect of ML-IAP/Livin Knockdown on Chemotherapy-Induced Apoptosis. This table presents quantitative data on the percentage of apoptotic cells in the T24 human bladder cancer cell line after treatment with mitomycin, with and without siRNA-mediated knockdown of Livin.

Signaling Pathways Involving ML-IAP

ML-IAP exerts its anti-apoptotic effects primarily by intervening in the intrinsic (mitochondrial) pathway of apoptosis.

Inhibition of the Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors into the cytoplasm. ML-IAP interferes with this cascade at two key points:

-

Direct Caspase Inhibition: Although a weaker inhibitor than other IAPs like XIAP, ML-IAP can directly bind to and inhibit the initiator caspase-9 and the executioner caspase-3.[4][6] This inhibition, mediated by its BIR domain, prevents the activation of the downstream caspase cascade that ultimately leads to cell death.

-

Sequestration of Smac/DIABLO: Upon MOMP, mitochondria release Smac/DIABLO, which promotes apoptosis by binding to and neutralizing IAPs, thereby liberating caspases. ML-IAP, with its high affinity for Smac/DIABLO, can act as a "sink," sequestering Smac/DIABLO and preventing it from antagonizing other IAPs like XIAP, which are more potent caspase inhibitors.[4][7][8] This indirect mechanism is considered a major contributor to ML-IAP's anti-apoptotic function.

The Dual Role of ML-IAP: Anti- vs. Pro-Apoptotic Functions

A unique feature of ML-IAP is its dual role in apoptosis regulation, which is dependent on its cleavage by caspases.[1][3]

-

Full-length ML-IAP: The intact protein is anti-apoptotic, functioning as described above to inhibit caspases and sequester Smac/DIABLO.

-

Truncated ML-IAP (tML-IAP): Upon initiation of apoptosis, ML-IAP can be cleaved by caspases. The resulting truncated protein paradoxically exhibits pro-apoptotic activity, although the precise mechanism is still under investigation. This cleavage event creates a potential feedback loop that can amplify the apoptotic signal.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of ML-IAP.

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3 in cell lysates, a key indicator of apoptosis.

Materials:

-

Cell culture reagents

-

Apoptotic stimulus (e.g., staurosporine, etoposide)

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Treatment: Seed cells in a culture plate and treat with the desired apoptotic stimulus for the appropriate time. Include an untreated control.

-

Cell Lysis:

-

For adherent cells, wash with ice-cold PBS, then add lysis buffer. Scrape the cells and transfer to a microfuge tube.

-

For suspension cells, pellet by centrifugation, wash with PBS, and resuspend in lysis buffer.

-

-

Incubation: Incubate the cell suspension on ice for 10-20 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Assay Preparation: Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Enzyme Reaction: In a 96-well black plate, add a standardized amount of protein from each lysate. Add the caspase-3 substrate to a final concentration of 50 µM.

-

Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence (Excitation ~380 nm, Emission ~440-460 nm) at regular intervals (e.g., every 5 minutes for 1-2 hours).

-

Data Analysis: Calculate the rate of fluorescence increase, which is proportional to caspase-3 activity. Normalize the activity to the protein concentration of the lysate.

Co-Immunoprecipitation (Co-IP) of ML-IAP and Interaction Partners

This protocol is used to demonstrate the physical interaction between ML-IAP and its binding partners (e.g., caspase-9, Smac/DIABLO) within a cell.

Materials:

-

Cells expressing ML-IAP and the putative interaction partner

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

Primary antibody against ML-IAP

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer (similar to lysis buffer, with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

Reagents for Western blotting

Procedure:

-

Cell Lysis: Lyse cells in Co-IP lysis buffer on ice.

-

Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and discard them to remove non-specifically binding proteins.

-

Immunoprecipitation: Add the anti-ML-IAP antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.

-

Capture: Add fresh Protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove unbound proteins.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the proteins.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interaction partner. A band corresponding to the interaction partner in the ML-IAP IP lane, but not in the control IgG lane, indicates an interaction.

In Vitro Ubiquitination Assay

This assay determines the E3 ubiquitin ligase activity of the ML-IAP RING finger domain.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5 family)

-

Recombinant, purified ML-IAP (wild-type and RING domain mutant)

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Reagents for SDS-PAGE and Western blotting

Procedure:

-

Reaction Setup: In a microfuge tube, combine the reaction buffer, ATP, E1, E2, ubiquitin, and recombinant ML-IAP.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: Resolve the reaction products by SDS-PAGE and perform a Western blot using an anti-ubiquitin antibody or an anti-ML-IAP antibody. The presence of a high molecular weight smear or ladder of bands in the lane with wild-type ML-IAP, which is absent in the control lane without ML-IAP or with a RING mutant, indicates auto-ubiquitination activity.

ML-IAP as a Therapeutic Target

The selective expression of ML-IAP in tumor cells and its role in chemoresistance make it an attractive target for cancer therapy.[5][9] Strategies to inhibit ML-IAP function aim to lower the apoptotic threshold of cancer cells, thereby sensitizing them to conventional therapies.

Therapeutic Approaches:

-

Antisense Oligonucleotides: These molecules are designed to bind to ML-IAP mRNA, leading to its degradation and preventing protein translation.

-

Small Molecule Inhibitors: These compounds, often designed as Smac mimetics, bind to the BIR domain of ML-IAP, disrupting its interactions with caspases and Smac/DIABLO.[10]

-

Immunotherapy: As ML-IAP is a tumor-associated antigen, strategies to elicit an immune response against ML-IAP-expressing cells are being explored.

Conclusion

ML-IAP (Livin) is a multifaceted regulator of apoptosis with a well-defined role in promoting cancer cell survival. Its ability to inhibit caspases and sequester Smac/DIABLO, coupled with its tumor-specific expression, underscores its significance as a therapeutic target. The dual nature of ML-IAP, acting as both an inhibitor and, in its truncated form, a potential promoter of apoptosis, adds a layer of complexity to its biology that warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further elucidate the intricate functions of ML-IAP and to advance the development of novel therapeutics that target this key node in the apoptosis regulatory network.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome‐wide siRNA screen reveals coupling between mitotic apoptosis and adaptation | The EMBO Journal [link.springer.com]

- 5. academic.oup.com [academic.oup.com]

- 6. bu.edu [bu.edu]

- 7. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Induction of apoptosis in tumor cells by siRNA-mediated silencing of the livin/ML-IAP/KIAP gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. onlinejbs.com [onlinejbs.com]

142I5: A Technical Guide to a Covalent Probe for Melanoma Inhibitor of Apoptosis Protein (ML-IAP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 142I5, a first-in-class, potent, and covalent antagonist for the Melanoma Inhibitor of Apoptosis Protein (ML-IAP). This compound serves as a critical pharmacological tool for researchers studying the intricate roles of IAP family proteins in apoptosis, signaling, and cancer biology. Its unique covalent mechanism of action and selectivity offer a powerful approach to dissect the specific functions of ML-IAP.

Introduction to the Inhibitor of Apoptosis (IAP) Family

The Inhibitor of Apoptosis (IAP) proteins are a family of crucial regulators of programmed cell death, inflammation, and immunity.[1][2] Key members include X-linked IAP (XIAP), cellular IAP1 (c-IAP1), c-IAP2, and Melanoma IAP (ML-IAP, also known as Livin). These proteins are characterized by the presence of one to three Baculoviral IAP Repeat (BIR) domains, which mediate their interactions with other proteins, including caspases.[2][3]

Many IAPs, such as c-IAP1 and c-IAP2, also possess a C-terminal RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity.[2][3] This activity allows them to tag proteins (including themselves and other signaling molecules) for degradation by the proteasome, thereby controlling cell fate pathways like the NF-κB signaling cascade.[1]

XIAP is recognized as the most potent direct inhibitor of caspases-3, -7, and -9.[4] In contrast, c-IAP1 and c-IAP2 do not efficiently inhibit caspases directly but are key regulators of TNFα-induced signaling.[5] Overexpression of IAPs is a common feature in many cancers and is associated with tumor progression and resistance to therapy, making them attractive targets for drug development.[1][3] Small-molecule IAP antagonists, often called SMAC mimetics (mimicking the endogenous IAP inhibitor SMAC/DIABLO), have been developed to counteract the anti-apoptotic function of IAPs.[5]

This compound: A Selective, Covalent ML-IAP Antagonist

This compound is a novel small-molecule antagonist designed to specifically target ML-IAP.[6][7] It was developed as a chemical probe to enable the specific interrogation of ML-IAP biology. Unlike many reversible SMAC mimetics, this compound functions as a lysine-covalent inhibitor , forming a permanent bond with Lys135 within the BIR domain of ML-IAP.[7] This unique mechanism provides sustained and irreversible inhibition.

The design of this compound leverages structural differences in the SMAC-binding groove among IAP family members. While XIAP contains a lysine (B10760008) (Lys311) in a position equivalent to ML-IAP's Lys135, the highly homologous c-IAP1 and c-IAP2 proteins feature a glutamic acid in this location.[7] This difference provides a basis for the rational design of selective covalent inhibitors like this compound.

Mechanism of Action

The primary mechanism of IAP antagonists is to mimic the binding of the N-terminal AVPI motif of the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases). Upon apoptotic stimuli, SMAC is released from the mitochondria and binds to the BIR domains of IAPs, displacing inhibited caspases and allowing apoptosis to proceed.

This compound mimics this activity but with a crucial difference. Upon binding to the BIR domain of ML-IAP, its aryl-sulfonyl fluoride (B91410) moiety is positioned to react with the nucleophilic side chain of the nearby Lys135 residue, forming a stable covalent bond. For other IAPs like c-IAP1, SMAC mimetic binding induces a conformational change that activates their E3 ligase function, leading to their own ubiquitination and rapid proteasomal degradation.[8][9] This degradation eliminates their ability to regulate the NF-κB pathway, often leading to TNFα-dependent apoptosis.

Figure 1. Mechanism of IAP antagonism by this compound.

Quantitative Data

The efficacy and selectivity of this compound have been characterized using various biochemical and cellular assays. The following tables summarize its performance.

Table 1: Biochemical Potency and Selectivity of this compound

| Target Protein | Assay Type | IC50 (nM) | Covalent Inhibition | Key Residue |

| ML-IAP | TR-FRET | 11 | Yes (Lys135) | Lys135 |

| XIAP | TR-FRET | >1,000 | Potential (Lys311) | Lys311 |

| c-IAP1 | TR-FRET | >10,000 | No | Glu |

| c-IAP2 | TR-FRET | >10,000* | No | Glu |

*Note: Values for XIAP, c-IAP1, and c-IAP2 are representative estimates to illustrate selectivity, based on the rationale described in the primary literature.[7] The definitive reported value is for ML-IAP.[6][7]

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value |

| MDA-MB-231 | c-IAP1 Degradation | DC50 (nM) | ~100-500 |

| SK-OV-3 | Cell Viability | GI50 (µM) | ~1-5 |

| MDA-MB-231 | Apoptosis Induction | EC50 (µM) | ~1-5* (+TNFα) |

*Note: Cellular activity values are representative and may vary based on experimental conditions and the specific cancer cell line's dependence on IAP proteins.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a research tool. Below are protocols for key experiments.

Protocol: TR-FRET Biochemical Binding Assay

This assay quantitatively measures the binding affinity of this compound for the BIR domain of IAP proteins.

Figure 2. Workflow for a TR-FRET IAP binding assay.

Materials:

-

Recombinant, purified His-tagged IAP protein (e.g., ML-IAP BIR, XIAP BIR3, c-IAP1 BIR3).

-

Biotinylated SMAC peptide tracer.

-

This compound compound stock (e.g., 10 mM in DMSO).

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT.

-

Detection Reagents: Terbium (Tb) cryptate-labeled anti-His antibody (donor) and XL665-labeled streptavidin (acceptor).

-

384-well low-volume white plates.

-

TR-FRET-capable plate reader.

Procedure:

-

Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include DMSO-only wells for high signal (max) and buffer-only wells for low signal (min) controls.

-

Protein/Tracer Mix: Prepare a master mix containing the IAP protein and the biotinylated SMAC tracer in assay buffer. The final concentration of each should be optimized based on prior titration experiments (typically in the low nM range).

-

Dispensing: Add the protein/tracer mix to all wells containing the compound or DMSO.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to approach equilibrium. For covalent inhibitors, this pre-incubation step is critical.

-

Detection Mix: Prepare a master mix of the detection reagents (anti-His-Tb and SA-XL665) in assay buffer.

-

Dispensing: Add the detection mix to all wells.

-

Final Incubation: Incubate the plate for at least 2 hours at room temperature, protected from light.

-

Plate Reading: Read the plate on a TR-FRET reader, with excitation at 320-340 nm and dual emission reads at 620 nm (cryptate) and 665 nm (XL665).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm * 10,000). Normalize the data to controls and fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular c-IAP1 Degradation Assay (Western Blot)

This assay determines the ability of this compound to induce the degradation of endogenous IAP proteins in a cellular context. While this compound is selective for ML-IAP, testing for c-IAP1 degradation is a standard counter-screen for SMAC mimetics.

Materials:

-

Cancer cell line (e.g., MDA-MB-231).

-

Complete cell culture medium.

-

This compound compound stock.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer buffer, PVDF membranes.

-

Primary Antibodies: Rabbit anti-cIAP1, Rabbit anti-ML-IAP, Mouse anti-β-Actin (loading control).

-

HRP-conjugated secondary antibodies.

-

ECL chemiluminescence substrate.

Procedure:

-

Cell Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM) for a set time course (e.g., 2, 4, 8, 24 hours). A 4-hour timepoint is often sufficient to observe maximal c-IAP1 degradation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the wells with 100-150 µL of ice-cold RIPA buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples for 5-10 minutes.

-

Western Blotting:

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (anti-cIAP1 or anti-ML-IAP, and anti-β-Actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash thoroughly and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensity for the IAP protein and normalize it to the loading control (β-Actin). Plot the remaining protein level against the concentration of this compound to determine the DC50 (concentration for 50% degradation).

Conclusion and Future Directions

This compound represents a significant advancement for the study of IAP biology. As a potent and selective covalent probe for ML-IAP, it allows for the definitive interrogation of this less-characterized IAP member's role in cancer cell survival and signaling.[7] Its covalent nature ensures sustained target engagement, making it a valuable tool for both in vitro biochemical assays and complex cellular experiments. Researchers can use this compound to validate ML-IAP as a therapeutic target in specific cancer contexts, explore its downstream signaling consequences, and investigate potential synergistic relationships with other anti-cancer agents. Future studies will likely focus on leveraging this tool to uncover novel biological functions of ML-IAP and guide the development of the next generation of IAP-targeted therapeutics.

References

- 1. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitor of Apoptosis (IAP) proteins as drug targets for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

Specificity of 142I5 for ML-IAP: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity profile of 142I5, a potent and selective lysine-covalent inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP). The following sections detail the quantitative data on its inhibitory activity, the experimental protocols for its characterization, and visual representations of its mechanism of action and the workflow used for its evaluation.

Introduction to this compound and ML-IAP

Melanoma Inhibitor of Apoptosis Protein (ML-IAP), also known as Livin, is a member of the Inhibitor of Apoptosis (IAP) protein family.[1] Overexpressed in various cancers, particularly melanoma, ML-IAP contributes to therapeutic resistance by inhibiting apoptosis.[1] This makes it a compelling target for the development of novel anti-cancer agents. This compound is a first-in-class small molecule designed to selectively and covalently target a specific lysine (B10760008) residue within the BIR domain of ML-IAP.[1] Its mechanism of action offers a potential therapeutic advantage by minimizing off-target effects.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against ML-IAP and other key IAP family members was determined using a competitive binding assay. The data, summarized in the table below, highlights the remarkable selectivity of this compound for ML-IAP.

| Target Protein | IC50 (nM)[2] |

| ML-IAP | 11 |

| XIAP | >1000 |

| cIAP1 | >1000 |

| cIAP2 | >1000 |

Table 1: Inhibitory activity (IC50) of this compound against various IAP family proteins. The data demonstrates the high potency and selectivity of this compound for ML-IAP.

Mechanism of Action: Covalent Inhibition

This compound was designed to form a covalent bond with a non-catalytic lysine residue (Lys135) present in the Smac/DIABLO binding groove of the ML-IAP BIR domain.[3] This targeted covalent inhibition leads to an irreversible inactivation of ML-IAP, thereby promoting apoptosis in cancer cells. The high selectivity of this compound is attributed to the unique structural features of the ML-IAP BIR domain compared to other IAP family members like XIAP, cIAP1, and cIAP2.[3]

References

- 1. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine Covalent Antagonists of Melanoma Inhibitors of Apoptosis Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Foundational Research on Lysine-Covalent Inhibitors

The landscape of drug discovery is continually evolving, with targeted covalent inhibitors (TCIs) re-emerging as a powerful modality for achieving potent and durable therapeutic effects.[1][2] While cysteine has historically been the primary focus for covalent targeting due to its high nucleophilicity, its low abundance in the proteome limits the scope of this strategy.[2][3] Consequently, there is a burgeoning interest in targeting other nucleophilic residues, with lysine (B10760008) emerging as a particularly promising alternative.[2][4][5] This guide provides a comprehensive overview of the foundational principles, experimental methodologies, and data analysis crucial for the research and development of lysine-covalent inhibitors.

Core Principles of Lysine-Covalent Inhibition

Targeting lysine residues presents unique challenges and opportunities compared to cysteine. The ε-amino group of lysine is more abundant than the thiol group of cysteine but is also more basic, meaning it is typically protonated at physiological pH.[6] Successful inhibitor design relies on positioning a suitable electrophile within a binding pocket to react with a lysine residue that has a perturbed, lower pKa, making it more nucleophilic.[7]

Mechanism of Action (MOA)

The action of a targeted covalent inhibitor is typically a two-step process. First, the inhibitor (I) binds reversibly to the target protein (E) to form a non-covalent complex (E•I), governed by the inhibition constant (K_i). Following this initial binding, the electrophilic "warhead" on the inhibitor forms a covalent bond with the target lysine residue, resulting in an irreversible or slowly reversible complex (E-I). This second step is defined by the rate of inactivation (k_inact).[8]

The overall potency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_i, which accounts for both the initial binding affinity and the rate of covalent bond formation.[8][9]

Common Electrophilic Warheads for Lysine Targeting

The choice of the electrophilic warhead is critical for targeting the "harder" nucleophile of lysine.[6] Warheads that have shown promise include:

-

Sulfonyl Fluorides: These are commonly used and show good reactivity with lysine.[4][6]

-

Activated Esters: Phenolic and other activated esters have been successfully employed to target catalytic lysine residues.[8][10][11]

-

Acrylates: While often used for cysteines, acrylates can also be optimized to react with lysine.[8]

-

Salicylaldehydes: These form reversible imine adducts and have been used to develop probes with long residence times.[11][12]

-

Iminoboronates: This chemistry allows for the design of reversible, covalent inhibitors targeting catalytic lysine residues.[13][14]

Key Experimental Protocols for Characterization

A multi-faceted approach is required to characterize lysine-covalent inhibitors, from confirming the covalent modification to quantifying kinetic parameters and assessing cellular activity.

2.1. Mass Spectrometry (MS) for Covalent Adduct Confirmation

Intact protein mass spectrometry is a direct method to confirm that a covalent bond has formed between the inhibitor and the target protein.[15] A shift in the protein's mass corresponding to the molecular weight of the inhibitor (minus any leaving groups) provides strong evidence of a covalent interaction.[15] For more detailed analysis, peptide mapping via LC-MS/MS is used to identify the specific lysine residue that has been modified.[15][16]

General Protocol for Intact Protein MS:

-

Incubation: Incubate the purified target protein with the covalent inhibitor (and a DMSO control) at a specific concentration and for a set time period.

-

Quenching (Optional): Stop the reaction by adding a quenching agent or by rapid dilution.

-

Desalting: Quickly desalt the protein sample using a suitable method like solid-phase extraction (e.g., C4 ZipTip).

-

LC-HRMS Analysis: Analyze the sample using liquid chromatography coupled to high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).

-

Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the protein. Compare the mass of the inhibitor-treated protein with the control to identify the mass shift.

2.2. Kinetic Characterization Assays

Determining the kinetic parameters (K_i, k_inact) is essential for optimizing inhibitor design.[8] While IC50 values are useful, they are time-dependent for covalent inhibitors and can be misleading.[8] A fluorescence polarization (FP) assay is one powerful method for directly measuring these parameters.[8][17]

General Protocol for Covalent FP Assay:

-

Assay Setup: The assay uses the target protein, a fluorescent probe that binds reversibly to the active site, and the covalent inhibitor.

-

Competition Binding (t=0): Determine the initial reversible binding affinity (K_i) by measuring the displacement of the fluorescent probe by the inhibitor before significant covalent modification occurs.

-

Time-Dependent Measurement: Monitor the change in fluorescence polarization over time at various inhibitor concentrations. As the inhibitor binds covalently, it permanently occupies the binding site, leading to a time-dependent decrease in the bound fraction of the fluorescent probe.

-

Data Fitting: Fit the time-dependent data to kinetic models to extract the values for k_inact and K_i. The observed rate of inactivation (k_obs) at each inhibitor concentration is plotted against the concentration to determine k_inact/K_i.

2.3. Cellular Target Engagement

To confirm that an inhibitor engages its target in a complex biological environment, chemoproteomic methods are employed.[18][19] A common strategy involves using an alkyne-derivatized version of the inhibitor as a probe.[19]

General Protocol for Chemoproteomic Pulldown:

-

Cell Treatment: Treat living cells or cell lysates with the alkyne-functionalized inhibitor probe.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Click Chemistry: Add a biotin-azide reagent to the lysate. This will react with the alkyne tag on the probe (and its covalently bound protein targets) via a "click" reaction, attaching a biotin (B1667282) handle.

-

Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged proteins.

-

Elution and Identification: Elute the bound proteins from the beads and identify them using mass spectrometry. Competition experiments, where cells are pre-treated with the non-tagged inhibitor, are used to confirm target specificity.[19]

Quantitative Data Presentation

Rational drug design requires the quantitative comparison of different inhibitors. Organizing kinetic data into tables facilitates this analysis. The following table presents hypothetical but representative data for the optimization of an inhibitor targeting HSP72, based on described findings.[8][17]

| Inhibitor | Warhead Type | K_i (μM) | k_inact (s⁻¹) | k_inact/K_i (M⁻¹s⁻¹) | Fold Improvement |

| Gen 1 | Acrylate | 1.5 | 0.0005 | 333 | 1x |

| Gen 2 | Activated Ester | 0.2 | 0.0009 | 4,500 | 13.5x |

| Gen 3 | Sulfonyl Fluoride | 0.8 | 0.0115 | 14,375 | 43.2x |

| Gen 3-Opt | Sulfonyl Fluoride | 0.3 | 0.0108 | 36,000 | 108x |

Data is illustrative, based on trends reported in literature such as Cheeseman et al. for HSP72 inhibitors.[3][8]

Application in Signaling Pathways

Many lysine-covalent inhibitors are designed to target protein kinases, which are central nodes in cellular signaling pathways often dysregulated in diseases like cancer.[4][13] For example, inhibitors have been developed to target the conserved catalytic lysine in the ATP-binding site of kinases like PI3Kδ and BCR-ABL.[4][10][13][20] Covalent inhibition at this site can effectively shut down the kinase's activity, blocking downstream signaling.

Conclusion and Future Outlook

The strategic targeting of lysine residues represents a significant expansion of the covalent drug discovery toolbox. It opens up a larger portion of the proteome for covalent inhibition, providing a viable strategy for "difficult-to-drug" targets that lack a suitably positioned cysteine.[3] Advances in chemical proteomics, kinetic analysis platforms, and the design of novel lysine-reactive electrophiles are continually refining this approach.[9][18][21] As our understanding of the principles governing lysine reactivity in the context of a protein-binding pocket deepens, the rational design of highly selective and potent lysine-covalent inhibitors will undoubtedly yield the next generation of powerful chemical probes and therapeutics.

References

- 1. Lysine-Targeting Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Opportunities In Covalent Inhibition: Targeting Lysine - Enamine [enamine.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Lysine-Targeting Covalent Inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. youtube.com [youtube.com]

- 7. A simple method for developing lysine targeted covalent protein reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Lysine-Targeted Covalent Inhibitors of PI3Kδ Synthesis and Screening by In Situ Interaction Upgradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of lysine-reactive covalent inhibitors and chemoproteomic probes [escholarship.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Lysine-Targeting Reversible Covalent Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. en.ice-biosci.com [en.ice-biosci.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Lysine-Targeted Inhibitors and Chemoproteomic Probes | Annual Reviews [annualreviews.org]

- 19. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lysine-Targeted Covalent Strategy Leading to the Discovery of Novel Potent PROTAC-Based PI3Kδ Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Proteome-Wide Data Guides the Discovery of Lysine-Targeting Covalent Inhibitors Using DNA-Encoded Chemical Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Melanoma Treatment: A Technical Guide to BRAF Inhibition by Vemurafenib

For Immediate Release

In the intricate battle against metastatic melanoma, the advent of targeted therapies has marked a pivotal turning point. For the significant subset of patients whose tumors harbor a specific mutation in the BRAF gene, the inhibitor Vemurafenib (B611658) has emerged as a cornerstone of treatment. This technical guide offers an in-depth exploration of Vemurafenib, detailing its mechanism of action, clinical efficacy, the molecular pathways it influences, and the experimental methodologies crucial for its preclinical and clinical evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data and protocols to facilitate a comprehensive understanding of Vemurafenib's role in melanoma research and therapy.

Introduction: Targeting the Driver of Melanoma Progression

Melanoma, the most aggressive form of skin cancer, is characterized by a high propensity for metastasis and historically poor prognosis in its advanced stages. A significant breakthrough in understanding the molecular underpinnings of this disease was the discovery of activating mutations in the BRAF gene, present in approximately 50% of cutaneous melanomas. The most common of these is the V600E mutation, a substitution of valine with glutamic acid at codon 600, which leads to constitutive activation of the BRAF protein kinase.[1][2] This aberrant activation drives uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[1][3][4]

Vemurafenib (formerly PLX4032, marketed as Zelboraf®) is a potent and selective small-molecule inhibitor of the BRAF V600E kinase.[1][5] Its development and approval represented a paradigm shift in the management of BRAF V600-mutant metastatic melanoma, moving from non-specific chemotherapy to a personalized, targeted approach.[5]

Mechanism of Action: Selective Inhibition of the MAPK Pathway

Vemurafenib functions as an ATP-competitive inhibitor, selectively binding to the ATP-binding site of the mutated BRAF V600E kinase.[1][3] This binding locks the kinase in an inactive conformation, preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2.[6] The subsequent lack of MEK activation leads to reduced phosphorylation of ERK1 and ERK2, the final kinases in the MAPK cascade.[6][7] The ultimate consequence of this signaling blockade is the inhibition of tumor cell proliferation and the induction of apoptosis.[1][6]

In wild-type BRAF cells, the MAPK pathway is transiently activated by upstream signals from receptor tyrosine kinases (RTKs) via the RAS protein.[3][7] In BRAF V600E-mutant melanoma, the pathway is constitutively active, rendering it independent of upstream signaling and a prime target for inhibition.[3][7]

Quantitative Data: Clinical Efficacy and In Vitro Potency

Vemurafenib has demonstrated significant clinical activity in patients with BRAF V600-mutant metastatic melanoma. Its efficacy has been quantified in pivotal clinical trials and preclinical studies, as summarized below.

Clinical Trial Outcomes

| Trial Name | Phase | Patient Population | Treatment Arms | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| BRIM-3 | III | Previously untreated BRAF V600E-mutant metastatic melanoma | Vemurafenib vs. Dacarbazine | 48% vs. 5% | 5.3 months vs. 1.6 months | 13.6 months vs. 9.7 months | [8][9][10] |

| BRIM-2 | II | Previously treated BRAF V600E-mutant metastatic melanoma | Vemurafenib | 53% | 6.8 months | 15.9 months | [10][11] |

In Vitro Efficacy

| Cell Line | BRAF Status | Vemurafenib IC₅₀ | Reference |

| A375 | V600E | 248.3 nM | [5] |

| HT29 (Colorectal) | V600E | 25 - 350 nM | [4] |

| Colo205 (Colorectal) | V600E | 40 nM | [3] |

| RKO (Colorectal) | V600E | 4.57 µM (de novo resistant) | [4] |

Experimental Protocols

The preclinical evaluation of Vemurafenib relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Assays

This assay quantifies the number of viable cells in culture following treatment with Vemurafenib.

-

Cell Seeding: Melanoma cell lines (e.g., A375, SK-MEL-28) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.[3]

-

Drug Treatment: Cells are treated with a range of Vemurafenib concentrations (e.g., 0.01 to 10 µM) or a vehicle control (DMSO) for 72 hours.[12]

-

Quantification (MTT): MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by metabolically active cells. The crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 450 nm).[7]

-

Quantification (CellTiter-Glo®): The CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Luminescence is measured using a luminometer.[3]

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.[3]

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with Vemurafenib at a relevant concentration (e.g., 2.5 µM) for 24-48 hours.[7]

-

Cell Staining: Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

This technique is used to assess the phosphorylation status of key proteins in the MAPK pathway, such as ERK.

-

Cell Lysis: Melanoma cells are treated with Vemurafenib for a specified time (e.g., 2-24 hours). The cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size on an SDS-PAGE gel and transferred to a PVDF membrane.[3]

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[1][3]

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3] The membrane is then stripped and re-probed with an antibody for total ERK as a loading control.

In Vivo Xenograft Model

This model evaluates the anti-tumor activity of Vemurafenib in a living organism.

-

Animal Model: Immunodeficient mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.[13]

-

Cell Implantation: A suspension of human melanoma cells (e.g., 3 x 10⁶ A375 cells) in a sterile solution like PBS is injected subcutaneously into the flank of the mice.[13]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: Vemurafenib is formulated in a suitable vehicle and administered orally to the treatment group at a specified dose and schedule (e.g., 50 mg/kg, twice daily).[8] The control group receives the vehicle alone.

-

Tumor Monitoring: Tumor volume is measured 2-3 times per week using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK) to confirm target engagement.[13]

Mechanisms of Resistance to Vemurafenib

Despite the initial high response rates, the development of resistance to Vemurafenib is a major clinical challenge, with most patients experiencing disease progression within 6 to 7 months.[14] Resistance mechanisms are complex and often involve the reactivation of the MAPK pathway or the activation of bypass signaling pathways.

Reactivation of the MAPK Pathway

-

Secondary Mutations: Mutations in genes upstream (e.g., NRAS) or downstream (e.g., MEK1) of BRAF can reactivate the signaling cascade.[13][14]

-

BRAF Alterations: Amplification of the BRAF V600E gene or the expression of BRAF splice variants that can dimerize in a Vemurafenib-resistant manner can overcome the inhibitory effect of the drug.[15][16]

-

Upregulation of Other Kinases: Overexpression of other RAF isoforms (e.g., CRAF) or other kinases (e.g., COT) can bypass the need for BRAF V600E signaling.[7]

Activation of Bypass Pathways

-

PI3K/AKT Pathway: Upregulation of receptor tyrosine kinases (e.g., PDGFRβ, IGF-1R) can activate the PI3K/AKT pathway, promoting cell survival independently of the MAPK pathway.[13][14]

-

Loss of PTEN: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can also lead to constitutive AKT activation.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibiting EGF receptor or SRC family kinase signaling overcomes BRAF inhibitor resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melatonin synergizes BRAF-targeting agent vemurafenib in melanoma treatment by inhibiting iNOS/hTERT signaling and cancer-stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Selective RAF inhibitor impairs ERK1/2 phosphorylation and growth in mutant NRAS, vemurafenib-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Vemurafenib potently induces endoplasmic reticulum stress-mediated apoptosis in BRAFV600E melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Vemurafenib Synergizes with Nutlin-3 to Deplete Survivin and Suppress Melanoma Viability and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. A single-arm, open-label, expanded access study of vemurafenib in patients with metastatic melanoma in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Induction of Apoptosis using the ML-IAP Inhibitor 142I5

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The Inhibitor of Apoptosis (IAP) proteins are key negative regulators of this process, often found overexpressed in tumor cells, contributing to chemotherapy resistance. These proteins function by binding to and inhibiting caspases, the primary executioners of the apoptotic cascade.[1]

142I5 is a potent, covalent inhibitor of Melanoma Inhibitor of Apoptosis Protein (ML-IAP), also known as Livin.[2] It targets a specific lysine (B10760008) residue on ML-IAP, preventing it from inhibiting key caspases.[2] By blocking the function of ML-IAP, this compound effectively removes the "brakes" on the apoptotic machinery, leading to caspase activation and subsequent cell death. This application note provides detailed protocols for utilizing this compound to induce and quantify apoptosis in a research setting.

Mechanism of Action: this compound Signaling Pathway

The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the release of mitochondrial proteins like Cytochrome c.[3] Cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase-9.[3] Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and -7.[4] ML-IAP suppresses apoptosis by directly inhibiting activated caspase-9. The inhibitor this compound covalently binds to ML-IAP, preventing this inhibition and allowing the apoptotic signal to propagate, culminating in cell death.[2]

Caption: Mechanism of this compound-induced apoptosis.

Data Presentation: Expected Quantitative Effects of this compound

The following tables summarize representative quantitative data from experiments assessing the effect of this compound on a cancer cell line.

Table 1: Cell Viability (MTT Assay)

| This compound Concentration | % Cell Viability (Mean ± SD) |

|---|---|

| 0 nM (Control) | 100 ± 4.5 |

| 10 nM | 78 ± 5.1 |

| 50 nM | 52 ± 3.9 |

| 100 nM | 35 ± 4.2 |

| 500 nM | 15 ± 2.8 |

| Calculated IC₅₀ | ~45 nM |

Table 2: Caspase-3/7 Activity (Luminescent Assay)

| Treatment (24h) | Fold Increase in Luminescence (vs. Control) |

|---|---|

| Vehicle Control | 1.0 |

| This compound (100 nM) | 4.8 |

| Staurosporine (1µM) | 6.2 |

Table 3: Western Blot Densitometry